molecular formula C19H11ClF3N5O B11192071 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B11192071
M. Wt: 417.8 g/mol
InChI Key: CSHIUWOXRWAGSY-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the reaction of 6-chloro-4-phenylquinazoline with 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinazolinone and pyrimidinone derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H11ClF3N5O

Molecular Weight

417.8 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H11ClF3N5O/c20-11-6-7-13-12(8-11)16(10-4-2-1-3-5-10)27-17(24-13)28-18-25-14(19(21,22)23)9-15(29)26-18/h1-9H,(H2,24,25,26,27,28,29)

InChI Key

CSHIUWOXRWAGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=O)N4)C(F)(F)F

Origin of Product

United States

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